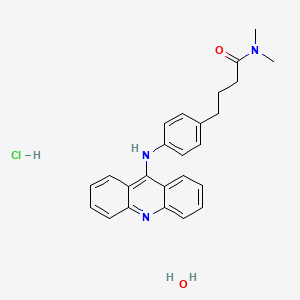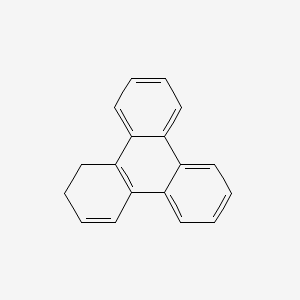
Triphenylene, 1,2-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylene, 1,2-dihydro- is a derivative of triphenylene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. This compound is known for its planar structure and delocalized 18-π-electron system, which contributes to its stability and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenylene, 1,2-dihydro- can be synthesized through various methods. One common approach involves the trimerization of benzyne, which can be generated in situ from suitable precursors . Another method includes trapping benzyne with a biphenyl derivative . Additionally, the nickel-mediated Yamamoto coupling of o-dibromoarenes has been demonstrated as an efficient way to prepare substituted triphenylenes .
Industrial Production Methods
Industrial production of triphenylene and its derivatives often involves the isolation of these compounds from coal tar, a byproduct of coal processing . The compounds can then be further purified and modified through various chemical reactions to obtain the desired derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylene, 1,2-dihydro- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where hydrogen atoms on the aromatic rings are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrogenated derivatives. Substitution reactions can produce a wide range of functionalized triphenylene derivatives.
Applications De Recherche Scientifique
Triphenylene, 1,2-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: Triphenylene derivatives are used in the development of organic semiconductors and liquid crystalline materials .
Mécanisme D'action
The mechanism by which triphenylene, 1,2-dihydro- exerts its effects is primarily related to its planar structure and delocalized π-electron system. These features allow it to interact with various molecular targets, including enzymes and receptors, through π-π stacking interactions and other non-covalent interactions . The specific pathways involved depend on the particular application and the nature of the derivative being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chrysene
- Benz[a]anthracene
- Benzo[c]phenanthrene
- Tetracene
Uniqueness
Triphenylene, 1,2-dihydro- is unique among its similar compounds due to its higher resonance stability and resistance to hydrogenation . This stability makes it particularly attractive for use in materials science and organic electronics, where stable, planar molecules are essential for efficient charge transport and other properties.
Propriétés
Numéro CAS |
68151-18-8 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
1,2-dihydrotriphenylene |
InChI |
InChI=1S/C18H14/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-5,7-11H,6,12H2 |
Clé InChI |
KUAFOUVGEDCTEN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
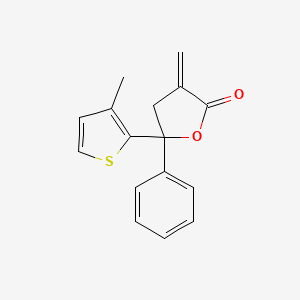


![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
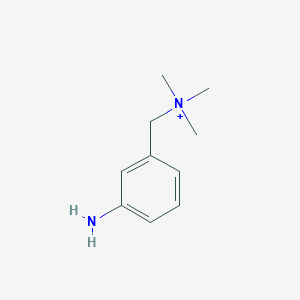
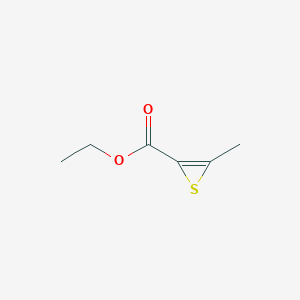
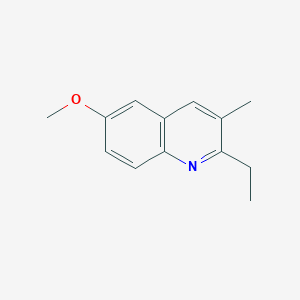
![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
